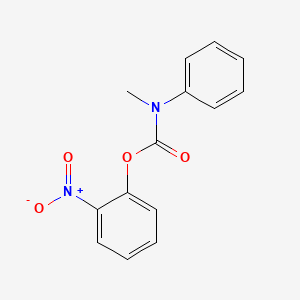

2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

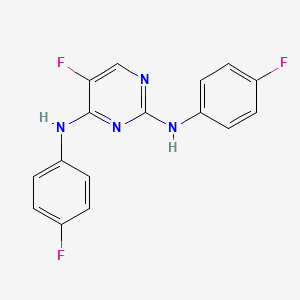

The compound “2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are a class of organic compounds that are structurally similar to quinoline . Phenoxyacetyl chloride is a compound that could potentially be used in the synthesis of such derivatives .

Molecular Structure Analysis

The molecular structure of “2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline” would likely be complex due to the presence of multiple functional groups. The phenoxyacetyl group would likely contribute to the complexity of the structure .Chemical Reactions Analysis

The chemical reactions involving “2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline” would likely be complex and varied, depending on the specific conditions and reactants used. The presence of the phenoxyacetyl group could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline” would depend on its specific molecular structure. Factors that could influence these properties include the presence of the phenoxyacetyl group and the tetrahydroisoquinoline backbone .Scientific Research Applications

Synthesis of Macrocyclic Bis-β-lactams

Phenoxyacetyl chloride, a derivative of 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline, has been used in the synthesis of a series of macrocyclic bis-β-lactams . These compounds are of interest due to their potential biological activities, including antibacterial properties.

Production of 5-Phenyl-6-epiphenoxymethylpenicillin Benzyl Ester

This compound is another product that can be synthesized using phenoxyacetyl chloride . While the specific applications of this compound are not detailed, it could potentially be used in further chemical reactions or biological studies.

Synthesis of N-Protected Guanosine Derivatives

Phenoxyacetyl chloride has been used in the synthesis of N-protected guanosine derivatives . These derivatives are useful in RNA synthesis, which has wide-ranging applications in biological research and therapeutic development.

Production of Phenyloxyketene

Phenyloxyketene can be produced using phenoxyacetyl chloride . This compound can undergo cycloaddition to imines, leading to the formation of β-lactams. β-lactams are a class of antibiotics, including penicillins and cephalosporins, that are widely used in medicine.

Oligonucleotide Synthesis

Phosphoramidites, often abbreviated as amidites, are building blocks used in the chemical synthesis of oligonucleotides . As 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline is a type of phosphoramidite, it could potentially be used in the synthesis of oligonucleotides. This process is used to produce the nucleotide chains of synthetic oligos, which have applications in diagnostic assays and therapeutic applications .

Synthesis of Antisense Oligos and siRNAs

Phosphoramidites with common base modifications—such as 2′-MOE, 2′-OMe, and 2′-fluoro—are used for the synthesis of antisense oligos and siRNAs for therapeutic applications . Given that 2-(phenoxyacetyl)-1,2,3,4-tetrahydroisoquinoline is a type of phosphoramidite, it could potentially be used in these applications.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(13-20-16-8-2-1-3-9-16)18-11-10-14-6-4-5-7-15(14)12-18/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSUMYGVPXLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)

![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)

![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)

![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)

![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)

![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)

![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)